tert-butyl 2-bromopentanoate
Description
tert-Butyl 2-bromopentanoate is an ester derivative of pentanoic acid, featuring a bromine atom at the second carbon of the pentanoate chain and a tert-butyl group as the esterifying alcohol. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions (SN2) and as an intermediate in pharmaceuticals or agrochemicals due to the reactivity of the bromine substituent .
Properties
CAS No. |
55424-42-5 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, better control over reaction conditions, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
tert-Butyl 2-bromopentanoate participates in SN2 reactions with oxygen and nitrogen nucleophiles. The bromide’s position on a secondary carbon enables displacement under optimized conditions:
Example Reaction with Hydroxy Acids
The cesium salt of 2-hydroxy carboxylic acids reacts with this compound in dichloromethane at 41°C to yield tert-butyl 2-(2-hydroxyacyl)pentanoate derivatives .
Mechanism :
-
Deprotonation of the hydroxy acid forms a cesium carboxylate nucleophile.
-
SN2 displacement of bromide generates the coupled product.
-
Oxidation (e.g., Dess–Martin periodinane) converts the hydroxyl group to a ketone .
| Reagents | Conditions | Product | Yield/Purity |
|---|---|---|---|
| Cs salt of 2-hydroxy acid, CH~2~Cl~2~ | 41°C, reflux, 5h | tert-Butyl 2-(2-oxoacyl)pentanoate | 125 g, 99% |
Elimination Reactions
Under strong basic conditions, this compound undergoes E2 elimination , producing alkenes. Bulky bases like tert-butoxide favor less substituted alkenes due to steric hindrance .
Mechanistic Pathway :
-
Base abstracts a β-hydrogen adjacent to the bromine.
-
Simultaneous departure of bromide forms a double bond.
Comparative Reaction Pathways
The compound’s reactivity varies with reaction conditions:
| Reaction Type | Preferred Mechanism | Key Factor |
|---|---|---|
| Substitution | SN2 | Polar aprotic solvents |
| Elimination | E2 | Strong bulky bases |
| Coupling | SN2/Alkylation | Nucleophile availability |
Stereochemical and Kinetic Considerations
Scientific Research Applications
Chemistry: tert-Butyl 2-bromopentanoate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of new drug candidates due to its ability to modify biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, modifying their structure and function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on tert-butyl alcohol and a structurally distinct tert-butyl pyrrolidine carboxylate (CAS 1186654-76-1).
2.1 Reactivity and Stability
- tert-Butyl Alcohol: Reacts violently with oxidizers (e.g., peroxides, chlorates) and strong acids (e.g., HCl, H₂SO₄), producing flammable gases like isobutylene . Its ester derivatives, such as tert-butyl 2-bromopentanoate, may exhibit similar acid sensitivity, though the bromine atom likely increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack.
- Methyl 2-Bromopentanoate: Compared to methyl esters, tert-butyl esters generally have higher steric hindrance, slowing hydrolysis rates. The bromine substituent in both compounds would facilitate SN2 reactions, but the bulkier tert-butyl group may reduce reaction efficiency compared to smaller esters (e.g., methyl or ethyl).
2.2 Physical and Chemical Properties
Biological Activity
tert-Butyl 2-bromopentanoate is an organobromine compound with the molecular formula and a molecular weight of approximately 237.14 g/mol. It is primarily recognized for its utility in organic synthesis, particularly as an intermediate in the preparation of various biologically active compounds, including enzyme inhibitors and receptor modulators. This article delves into the biological activity of this compound, highlighting its synthesis, biological mechanisms, and relevant case studies.
Synthesis of this compound
The synthesis of this compound can be accomplished through the esterification of 2-bromopentanoic acid with tert-butanol, typically under acidic conditions. The reaction can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 237.14 g/mol |
| Boiling Point | Approximately 93 °C |
| Density | 1.223 g/cm³ |
| Appearance | Colorless liquid |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of immunology and pharmacology. Its derivatives have shown promise as haptens in antibody production, which is essential for diagnostic applications.
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the introduction of various functional groups into the molecule. This property allows it to interact with biological targets effectively.
Case Studies and Findings
-
Immunogenicity Studies :
- A study focused on the immunogenic potential of this compound derivatives found that high-affinity antibodies were produced when used as haptens. This underscores its importance in developing diagnostic tools for various diseases.
-
ELISA Performance :
- Research demonstrated enhanced selectivity in ELISA assays when modified spacer arms were employed with this compound derivatives, indicating potential applications in immunoassays.
- Pharmacological Activity :
Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Immunogenicity | High-affinity antibodies produced using haptens |
| ELISA Performance | Enhanced selectivity with modified spacer arms |
| Pharmacological Activity | Potential against infectious and neurodegenerative diseases |
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-bromopentanoate, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via esterification of 2-bromopentanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization involves monitoring reaction progress via TLC or NMR to avoid over-esterification. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to prevent tert-butyl group decomposition . For purification, column chromatography (silica gel, hexane/EtOAc) or distillation under reduced pressure is recommended.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
- ¹H NMR : Look for the tert-butyl singlet at ~1.2–1.4 ppm and the brominated CH₂/CH₃ signals (δ 3.5–4.5 ppm for CH₂Br).
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170–175 ppm, while the tert-butyl carbons resonate at 25–30 ppm.
- IR : Confirm ester C=O stretching at ~1720 cm⁻¹ and C-Br absorption near 550–650 cm⁻¹. Low-temperature NMR (e.g., –40°C) may resolve conformational dynamics in solution .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Store at 2–8°C in airtight, light-resistant containers under inert gas to prevent hydrolysis .
- Use explosion-proof equipment and grounded metal containers during transfers to mitigate static discharge risks .
- Wear nitrile gloves, lab coats, and P95/P2 respirators to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields or byproduct profiles for this compound synthesis?
Contradictions often arise from variations in reagent purity, solvent drying, or catalytic loading. Systematic replication studies with controlled variables (e.g., H₂O content, stirring rate) are critical. Cross-validate results using GC-MS or HPLC to identify minor byproducts (e.g., elimination products from β-hydrogen abstraction) . Reference databases like ChemIDplus or EPA DSSTox can provide comparative spectral data .
Q. What mechanistic insights can be gained from studying the substitution reactivity of this compound in SN2 vs. SN1 pathways?
Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ¹⁸O in tert-butoxy groups) can distinguish between SN2 (bimolecular, stereoinversion) and SN1 (unimolecular, racemization) mechanisms. Polar aprotic solvents (e.g., DMF) favor SN2, while protic solvents (e.g., MeOH) may stabilize carbocation intermediates . DFT calculations (e.g., Gaussian) with explicit solvent models can predict transition states and energy barriers .
Q. How does the steric bulk of the tert-butyl group influence the stability and reactivity of this compound under acidic or basic conditions?
The tert-butyl group stabilizes the ester against nucleophilic attack via steric hindrance but increases susceptibility to acid-catalyzed hydrolysis due to the formation of a stable tert-butyl carbocation. Under basic conditions (e.g., NaOH), the ester undergoes saponification, but the bulky tert-butyl group slows reaction kinetics compared to methyl or ethyl esters .
Q. What strategies are effective in mitigating racemization during chiral synthesis involving this compound?
- Use low-temperature reactions (–20°C) to reduce kinetic energy and racemization.
- Opt for non-polar solvents (e.g., toluene) to minimize solvolysis.
- Employ chiral auxiliaries or enzymes (e.g., lipases) for enantioselective transformations .
Methodological Challenges & Solutions
Q. How can researchers address conflicting literature data on the hydrolytic stability of this compound?
Perform accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Compare results with computational models (e.g., COSMO-RS) to predict hydrolysis rates. Cross-reference findings with regulatory databases like ECHA or FDA GSRS for validation .
Q. What advanced techniques are recommended for tracking this compound in complex reaction mixtures?
- Online Reaction Monitoring : Use ReactIR or PAT (Process Analytical Technology) for real-time tracking of ester conversion.
- Isotopic Labeling : Incorporate ¹³C or ²H labels in the tert-butyl group to distinguish signals in crowded NMR spectra .
Q. How can environmental impacts of this compound be assessed in biodegradation studies?
Conduct OECD 301F (Ready Biodegradability) tests under aerobic conditions. Analyze metabolites (e.g., 2-bromopentanoic acid) via GC-MS and compare degradation pathways with analogous tert-butyl esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
